(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide
Brand Name: Vulcanchem
CAS No.: 142713-63-1
VCID: VC1962112
InChI: InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
SMILES: CC(C(=O)NCC1=CC=C(C=C1)OC)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

CAS No.: 142713-63-1

Cat. No.: VC1962112

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide - 142713-63-1

Specification

CAS No. 142713-63-1
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 2-bromo-N-[(4-methoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Standard InChI Key PUWQCNGWBKXWCX-UHFFFAOYSA-N
SMILES CC(C(=O)NCC1=CC=C(C=C1)OC)Br
Canonical SMILES CC(C(=O)NCC1=CC=C(C=C1)OC)Br

Introduction

Chemical Identity and Structural Characteristics

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide belongs to the class of brominated propanamides, characterized by its distinctive amide linkage and methoxybenzyl group. The (R,S) designation indicates that the compound exists as a racemic mixture of both R and S enantiomers at the chiral center located at the C-2 position.

Basic Identification Parameters

The compound possesses several identifying characteristics that facilitate its recognition and classification in chemical databases and literature:

ParameterValue
CAS Registry Number142713-63-1
Molecular FormulaC₁₁H₁₄BrNO₂
Molecular Weight272.14 g/mol
IUPAC Name2-bromo-N-[(4-methoxyphenyl)methyl]propanamide
Standard InChIInChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Standard InChIKeyPUWQCNGWBKXWCX-UHFFFAOYSA-N
SMILESCC(C(=O)NCC1=CC=C(C=C1)OC)Br

The structural features of this compound include a brominated propanoyl group attached to the nitrogen of an amide linkage, with a 4-methoxybenzyl group completing the molecule .

Stereochemical Considerations

The chiral center at the C-2 position gives rise to two enantiomers (R and S), which possess identical physical properties but differ in their optical activity and potentially in their biological interactions. The commercial form of this compound is typically available as a racemic mixture (R,S), though stereoselective synthetic methods can be employed to obtain enantiomerically pure forms for specific applications.

Physicochemical Properties

The physicochemical properties of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide significantly influence its behavior in various chemical processes and determine its suitability for different applications.

Physical Properties

Based on available data, the compound exhibits the following physical characteristics:

PropertyDescription
Physical StateWhite to off-white solid
SolubilitySoluble in organic solvents (chloroform, dichloromethane, DMSO); limited solubility in water
StorageStore in cool, dry conditions protected from light
StabilityRelatively stable under normal conditions; sensitive to prolonged exposure to moisture

These properties make it suitable for various laboratory applications, particularly as an intermediate in multi-step organic syntheses.

Spectroscopic Characteristics

Spectroscopic data provides essential information for compound identification and purity assessment:

Synthetic Methodologies

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the reaction of 2-bromopropanoyl bromide or 2-bromopropanoic acid with 4-methoxybenzylamine under appropriate conditions.

General Synthetic Approach

The most common synthetic route involves an amidation reaction between an activated form of 2-bromopropanoic acid and 4-methoxybenzylamine:

  • Activation of 2-bromopropanoic acid (using coupling reagents or conversion to acid chloride)

  • Reaction with 4-methoxybenzylamine

  • Purification of the resulting amide product

Applications in Organic Synthesis

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities.

As a Synthetic Intermediate

The compound functions primarily as a versatile intermediate in organic synthesis due to its reactive bromine group, which readily undergoes nucleophilic substitution reactions:

  • The bromine atom can be displaced by various nucleophiles (thiols, amines, alcohols) to introduce new functional groups

  • The methoxybenzyl group can serve as a protecting group for the amide nitrogen

  • The compound can participate in coupling reactions to form more complex structures

In Medicinal Chemistry

Several applications in pharmaceutical research have been documented for similar bromoamide compounds:

Development of TRPV1 Antagonists

Structurally related propanamide derivatives have been investigated as TRPV1 antagonists with potential analgesic properties. These compounds show significant binding affinity and potent antagonism for both rat and human TRPV1 receptors .

Synthesis of Anticancer Agents

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole moieties have demonstrated promising anticancer activity. In particular, compounds synthesized through the reaction of aryl amines with 2-bromopropionyl bromide (a key reagent also used in the synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide) have shown IC₅₀ values of 10.84-24.57 μM against certain cancer cell lines .

Development of PET Radioligands

N-Methyl-(2-arylquinolin-4-yl)oxypropanamides, which share structural similarities with (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide, have been explored as potential radioligands for positron emission tomography (PET) imaging. These compounds target the translocator protein (TSPO), a biomarker of neuroinflammation .

Structure-Activity Relationships

The structural features of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide contribute significantly to its reactivity and potential biological activity:

Key Structural Elements

  • The Brominated Carbon: The bromine at the C-2 position creates a reactive site for nucleophilic substitution, enabling diverse chemical transformations.

  • The Amide Bond: Provides both hydrogen bond donor and acceptor capabilities, important for biological interactions.

  • The 4-Methoxybenzyl Group: The methoxy substituent can enhance binding interactions through hydrogen bonding and influences the compound's lipophilicity.

Stereochemical Implications

Research on related compounds suggests that stereochemistry plays a crucial role in biological activity. For instance, in the case of propanamide TRPV1 antagonists, the (S)-configuration demonstrated approximately twofold higher potency compared to the racemate, while the (R)-isomer showed minimal activity .

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide, a comparison with structurally similar compounds is instructive:

CompoundStructural SimilarityKey DifferencesApplication Focus
N-Benzyl-2-Bromo-PropanamideLacks methoxy group on benzyl ringDifferent lipophilicity profileOrganic synthesis
2-Bromo-N-(4-hydroxyphenyl)-N-methyl-propanamideContains hydroxyl instead of methoxy group; N-methylatedDifferent hydrogen bonding profile; tertiary vs. secondary amidePharmaceutical intermediates
N-(4-methoxyphenyl)-2-phenoxyacetamideContains phenoxy group instead of bromine; different substitution patternDifferent reactivity profileLignin model compounds

This comparison highlights the unique position of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide within the broader family of brominated amides and underscores its specific utility in organic synthesis and potential pharmaceutical applications.

Future Research Directions

Given the versatility of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide as a synthetic intermediate, several promising research avenues could be explored:

Stereoselective Synthesis

Development of improved methods for stereoselective synthesis to obtain enantiomerically pure (R) or (S) isomers, which may exhibit differential biological activities.

Medicinal Chemistry Applications

Further investigation of the compound and its derivatives as potential scaffolds for developing:

  • Novel TRPV1 antagonists for pain management

  • Anticancer agents through incorporation into biologically active frameworks

  • Neuroimaging agents targeting specific protein receptors

Green Chemistry Approaches

Exploration of more environmentally friendly synthetic methods to prepare the compound, reducing reliance on hazardous reagents and solvents.

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